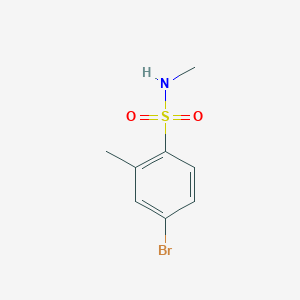
4-bromo-N,2-dimethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-bromo-N,2-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C8H10BrNO2S and its molecular weight is 264.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
4-Bromo-N,2-dimethylbenzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and its implications in medicinal chemistry.
Chemical Structure and Properties
The chemical structure of this compound is represented as follows:
- Molecular Formula : C₈H₁₀BrN₁O₂S
- Molecular Weight : 252.14 g/mol
- IUPAC Name : 4-bromo-N,N-dimethylbenzenesulfonamide
The biological activity of this compound is primarily attributed to its interaction with various biomolecules:
- Enzyme Inhibition : This compound acts as an inhibitor of specific enzymes involved in inflammatory pathways. It is particularly noted for its ability to inhibit tumor necrosis factor-alpha converting enzyme (TACE), which plays a crucial role in the processing of pro-inflammatory cytokines.
- Binding Interactions : The sulfonamide group forms covalent bonds with amino acids in the active sites of target enzymes, leading to inhibition of their activity. This mechanism is typical for many sulfonamide derivatives, which utilize their electrophilic nature to interact with nucleophilic sites on proteins .
Biological Activity and Efficacy
Research indicates that this compound exhibits several biological activities:
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation through the inhibition of TACE, thus decreasing the levels of pro-inflammatory cytokines.
- Antimicrobial Properties : Similar sulfonamides are known for their antimicrobial effects, suggesting that this compound may also possess such properties. Further studies are needed to confirm this activity.
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is essential for evaluating its therapeutic potential:
- Absorption and Distribution : The compound's molecular weight suggests favorable absorption characteristics. Studies indicate that it can effectively penetrate cellular membranes and localize within tissues .
- Metabolism : Preliminary data suggest interactions with cytochrome P450 enzymes, indicating potential metabolic pathways that could influence its efficacy and safety profile .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:
- In Vitro Studies : Laboratory experiments have demonstrated that sulfonamide derivatives can modulate gene expression related to inflammatory responses. For instance, compounds similar to this compound were shown to downregulate genes associated with inflammation in cellular models .
- Animal Models : Research involving animal models has indicated that dosages of sulfonamides can lead to significant reductions in inflammatory markers. Low doses appear to modulate enzyme activity without causing toxicity, while higher doses may lead to adverse effects.
Data Table: Summary of Biological Activities
Eigenschaften
IUPAC Name |
4-bromo-N,2-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO2S/c1-6-5-7(9)3-4-8(6)13(11,12)10-2/h3-5,10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHWBISITAAKXRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)S(=O)(=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














